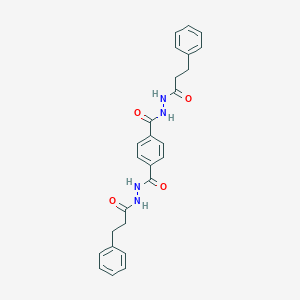![molecular formula C28H28N6O4 B323236 4-(2-{4-[2-(4-anilino-4-oxobutanoyl)carbohydrazonoyl]benzylidene}hydrazino)-4-oxo-N-phenylbutanamide](/img/structure/B323236.png)
4-(2-{4-[2-(4-anilino-4-oxobutanoyl)carbohydrazonoyl]benzylidene}hydrazino)-4-oxo-N-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[1,4-phenylenebis(methylylidene-1-hydrazinyl-2-ylidene)]bis(4-oxo-N-phenylbutanamide) is a complex organic compound with the molecular formula C28H28N6O4 and a molecular weight of 512.56 g/mol . This compound is characterized by its unique structure, which includes two hydrazinyl groups and two phenylbutanamide groups connected through a phenylenebis(methylylidene) linkage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,4-phenylenebis(methylylidene-1-hydrazinyl-2-ylidene)]bis(4-oxo-N-phenylbutanamide) typically involves the reaction of 1,4-phenylenebis(methylylidene)hydrazine with 4-oxo-N-phenylbutanamide under controlled conditions . The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[1,4-phenylenebis(methylylidene-1-hydrazinyl-2-ylidene)]bis(4-oxo-N-phenylbutanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
4,4’-[1,4-phenylenebis(methylylidene-1-hydrazinyl-2-ylidene)]bis(4-oxo-N-phenylbutanamide) has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,4’-[1,4-phenylenebis(methylylidene-1-hydrazinyl-2-ylidene)]bis(4-oxo-N-phenylbutanamide) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-[1,4-phenylenebis(methylylidene-1-hydrazinyl-2-ylidene)]bis[N-(2,5-dimethylphenyl)-4-oxobutanamide]
- 4,4’-(1,4-phenylenebis(ethyne-2,1-diyl))dibenzaldehyde
Uniqueness
4,4’-[1,4-phenylenebis(methylylidene-1-hydrazinyl-2-ylidene)]bis(4-oxo-N-phenylbutanamide) is unique due to its specific structural features, such as the phenylenebis(methylylidene) linkage and the presence of both hydrazinyl and phenylbutanamide groups .
Propriétés
Formule moléculaire |
C28H28N6O4 |
|---|---|
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
N//'-[(E)-[4-[(E)-[(4-anilino-4-oxobutanoyl)hydrazinylidene]methyl]phenyl]methylideneamino]-N-phenylbutanediamide |
InChI |
InChI=1S/C28H28N6O4/c35-25(31-23-7-3-1-4-8-23)15-17-27(37)33-29-19-21-11-13-22(14-12-21)20-30-34-28(38)18-16-26(36)32-24-9-5-2-6-10-24/h1-14,19-20H,15-18H2,(H,31,35)(H,32,36)(H,33,37)(H,34,38)/b29-19+,30-20+ |
Clé InChI |
HNLQCENVVQRLEE-CZYCKNNWSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)C=NNC(=O)CCC(=O)NC3=CC=CC=C3 |
SMILES isomérique |
C1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)/C=N/NC(=O)CCC(=O)NC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)C=NNC(=O)CCC(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Nitro-N-[4-(pyrrolidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B323153.png)
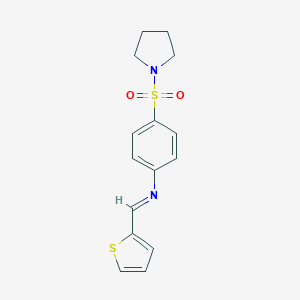
![N-[4-(methylsulfanyl)benzylidene]-4-(1-pyrrolidinylsulfonyl)aniline](/img/structure/B323155.png)
![4-({[4-(1-Pyrrolidinylsulfonyl)phenyl]imino}methyl)benzonitrile](/img/structure/B323157.png)
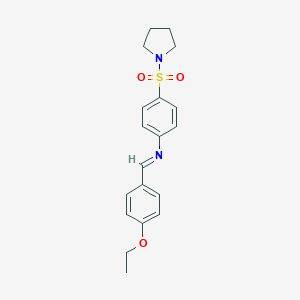

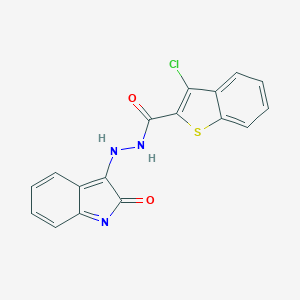
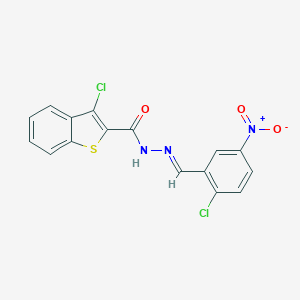
![3-chloro-N'-[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B323168.png)
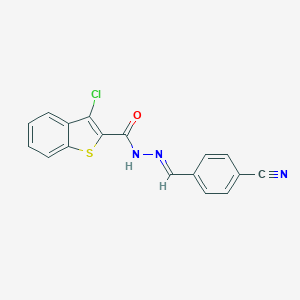
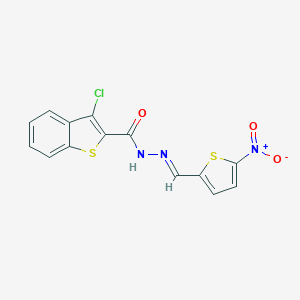
![N'-[2-(benzyloxy)benzylidene]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B323171.png)
![N'1,N'4-bis[(4-chlorophenoxy)acetyl]terephthalohydrazide](/img/structure/B323175.png)
